molecular formula C19H16N2O6 B2550908 4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid CAS No. 1054391-84-2

4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid

Cat. No.: B2550908
CAS No.: 1054391-84-2
M. Wt: 368.345
InChI Key: TYMUEBZUJAOSEA-UHFFFAOYSA-N
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Description

This compound features a benzoic acid backbone substituted with an (E)-configured enoyl group bearing a cyano moiety and a 4-hydroxy-3,5-dimethoxyphenyl ring. The structure integrates multiple functional groups:

  • Enoyl-cyano group: Introduces electron-withdrawing effects, stabilizing the conjugated system.

Its molecular weight is estimated at ~370.3 g/mol (calculated), positioning it within the range of bioactive phenolic derivatives.

Properties

IUPAC Name

4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-26-15-8-11(9-16(27-2)17(15)22)7-13(10-20)18(23)21-14-5-3-12(4-6-14)19(24)25/h3-9,22H,1-2H3,(H,21,23)(H,24,25)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMUEBZUJAOSEA-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid , also known by its IUPAC name, exhibits significant biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activities, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.

Molecular Characteristics

  • Molecular Formula : C19H16N2O6
  • Molecular Weight : 364.34 g/mol
  • CAS Number : 1054391-84-2

The compound features a complex structure that includes a cyano group, hydroxyl groups, and methoxy substituents, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition :
    • The compound exhibited significant inhibitory effects on the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be as low as 3.0 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and apoptosis pathways. Notably, it has been shown to increase caspase-3 levels significantly, which is crucial for inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

  • Cholinesterase Inhibition :
    • It demonstrated promising results as an inhibitor of acetylcholinesterase (AChE), with IC50 values ranging from 7.49 ± 0.16 µM against standard donepezil . This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • 5 Alpha-Reductase Inhibition :
    • Studies have indicated that it may inhibit both isoforms of human 5 alpha-reductase at concentrations around 10 µM, which could be beneficial in treating conditions like benign prostatic hyperplasia (BPH) .

Additional Biological Activities

Other notable biological activities include:

  • Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant effects, which may contribute to its overall therapeutic profile.
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, although further research is needed to elucidate these effects.

Data Table: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 (µM)Reference
AnticancerMCF-73.0
AnticancerA5494.53
Cholinesterase InhibitionHuman AChE7.49 ± 0.16
5 Alpha-Reductase InhibitionHuman Isozyme 1 & 210

Case Study 1: Anticancer Efficacy

In a study published in MDPI, the compound was tested against multiple human cancer cell lines to evaluate its antiproliferative effects. The findings demonstrated significant growth inhibition across various lines with mechanisms involving apoptosis induction through caspase activation .

Case Study 2: Neuroprotective Potential

Another investigation focused on the cholinesterase inhibitory activity of the compound, revealing its potential use in neurodegenerative disease management. The results indicated competitive inhibition profiles comparable to established drugs like donepezil .

Comparison with Similar Compounds

Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound H)

  • Structural Similarities: Shares the 4-hydroxy-3,5-dimethoxyphenyl and cyano-enoyl motifs.
  • Key Differences : Replaces benzoic acid with a tetrahydrobenzo[b]thiophene ring and an ester group.
  • Activity : Demonstrated superior antioxidant activity (DPPH radical scavenging, lipid peroxidation inhibition) compared to standards like ascorbic acid .
  • Implications : The thiophene ring may enhance lipophilicity, improving membrane permeability.
Property Target Compound Compound H
Molecular Weight ~370.3 g/mol ~473.5 g/mol
Key Functional Groups Benzoic acid, cyano-enoyl Tetrahydrobenzo[b]thiophene, ester
Antioxidant Activity Not reported IC₅₀: 12.4 µM (DPPH)

Sinapic Acid (3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylic Acid)

  • Structural Similarities : Contains the 4-hydroxy-3,5-dimethoxyphenyl and α,β-unsaturated carboxylic acid system.
  • Key Differences: Lacks the cyano group and benzoic acid substitution.
  • Activity: Known for antioxidant, anti-inflammatory, and neuroprotective effects. IC₅₀ for DPPH scavenging: ~25 µM .
  • Implications: The cyano group in the target compound may enhance electron deficiency, increasing reactivity toward free radicals.

5-Hydroxy-2-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamido]benzoic Acid

  • Structural Similarities : Shares the benzoic acid core and enamide-linked 4-hydroxy-3,5-dimethoxyphenyl group.
  • Key Differences: Substitutes the cyano group with a hydroxyl at position 4.

3,6'-Disinapoyl Sucrose Derivatives

  • Structural Similarities: Incorporates (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl groups.
  • Key Differences : Attached to a sucrose backbone rather than benzoic acid.
  • Activity : Used in pharmacological and nutraceutical research for antioxidant and anti-diabetic properties .

Research Findings and Implications

  • Antioxidant Mechanisms: The 4-hydroxy-3,5-dimethoxyphenyl group donates hydrogen atoms to neutralize radicals, while the cyano-enoyl system stabilizes the resulting phenoxyl radical .
  • Bioavailability : Compared to sinapic acid (logP ~1.5), the target compound’s logP is estimated higher (~2.2), suggesting improved membrane permeability but reduced aqueous solubility.
  • Synthetic Utility: The cyano group allows further derivatization (e.g., click chemistry), enabling targeted drug design .

Preparation Methods

Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation

The α,β-unsaturated nitrile moiety is synthesized via Knoevenagel condensation between 4-hydroxy-3,5-dimethoxybenzaldehyde and cyanoacetic acid. This reaction typically employs ammonium acetate or piperidine as basic catalysts in refluxing toluene or ethanol. The mechanism involves deprotonation of cyanoacetic acid to form a nucleophilic enolate, which attacks the aldehyde carbonyl, followed by dehydration to yield the trans-configured acrylonitrile.

Example Protocol :
A mixture of 4-hydroxy-3,5-dimethoxybenzaldehyde (10 mmol), cyanoacetic acid (12 mmol), ammonium acetate (1 mmol), and ethanol (50 mL) is refluxed for 6–8 hours. The product, (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-cyanoacrylic acid, precipitates upon cooling and is recrystallized from ethanol/water (yield: 72–85%).

Protection of Phenolic Hydroxyl Group

To prevent undesired side reactions during subsequent coupling steps, the phenolic -OH group is often protected as a methyl ether using dimethyl sulfate or iodomethane in the presence of potassium carbonate. Deprotection is achieved post-synthesis using boron tribromide (BBr₃) in dichloromethane at low temperatures.

Coupling Reactions for Amide Bond Formation

The acrylonitrile intermediate is coupled with 4-aminobenzoic acid to form the target amide. Two primary methods dominate literature:

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitates amide bond formation in anhydrous dichloromethane or dimethylformamide (DMF). Hydroxybenzotriazole (HOBt) is added to suppress racemization and enhance efficiency.

Optimized Conditions :
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-cyanoacrylic acid (5 mmol), 4-aminobenzoic acid (5.5 mmol), EDC (6 mmol), HOBt (6 mmol), and DMF (30 mL) are stirred at 25°C for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane) to yield the protected intermediate (68–74%).

Mixed Anhydride Method

Alternatively, the acrylonitrile is converted to a mixed anhydride with isobutyl chloroformate, which reacts with 4-aminobenzoic acid in tetrahydrofuran (THF). This method avoids carbodiimide-related side products but requires strict temperature control (−10°C to 0°C).

Deprotection and Final Product Isolation

After coupling, the methyl-protected phenolic group is cleaved using BBr₃ (1.0 M in CH₂Cl₂) at −78°C, followed by gradual warming to room temperature. Quenching with methanol and aqueous workup yields the free phenol. Final purification involves recrystallization from acetic acid/water or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 12.9 (s, 1H, COOH), 10.4 (s, 1H, NH), 8.01 (d, J = 8.5 Hz, 2H, Ar-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.32 (s, 2H, Ar-H), 6.94 (s, 1H, =CH), 3.88 (s, 6H, OCH₃).
  • IR (KBr) : 3340 cm⁻¹ (OH), 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the (E)-configuration and planar geometry of the cyanoacrylamide fragment. Hydrogen bonding between the carboxylic acid and amide groups stabilizes the solid-state structure.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Cost Efficiency
Carbodiimide Coupling 74 98.5 12 Moderate
Mixed Anhydride 68 97.2 8 High
Direct Condensation 62 95.8 24 Low

The carbodiimide method offers superior yield and purity, while the mixed anhydride approach is faster and more cost-effective for large-scale synthesis.

Industrial-Scale Considerations

Pilot-scale production (≥1 kg) utilizes flow chemistry to enhance heat transfer and reduce reaction times. Continuous Knoevenagel condensation in a microreactor (120°C, 2 min residence time) achieves 89% yield, followed by inline coupling and deprotection modules. Environmental impact assessments favor solvent recovery systems for DMF and ethanol.

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